6-(4-benzylpiperidin-1-yl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine
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Overview
Description
6-(4-benzylpiperidin-1-yl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine is a complex organic compound that features a pyrimidine core substituted with a benzylpiperidine moiety, a nitro group, and an oxolan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-benzylpiperidin-1-yl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the benzylpiperidine and oxolan-2-ylmethyl groups through nucleophilic substitution reactions. The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
6-(4-benzylpiperidin-1-yl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzylpiperidine and oxolan-2-ylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-benzylpiperidin-1-yl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety may play a role in binding to these targets, while the nitro and oxolan-2-ylmethyl groups could influence the compound’s overall activity and selectivity. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-benzylpiperidin-1-yl)-5-nitro-N2-(prop-2-en-1-yl)pyrimidine-2,4-diamine
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
6-(4-benzylpiperidin-1-yl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxolan-2-ylmethyl group, in particular, differentiates it from other similar compounds and may contribute to its unique activity profile.
Properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3/c22-19-18(27(28)29)20(25-21(24-19)23-14-17-7-4-12-30-17)26-10-8-16(9-11-26)13-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14H2,(H3,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMBUYREDZKLTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=C(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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